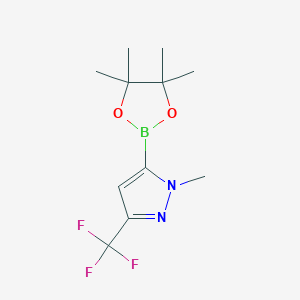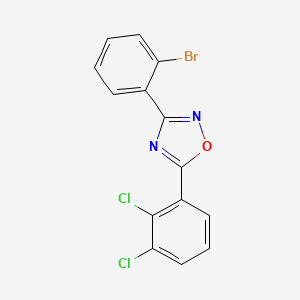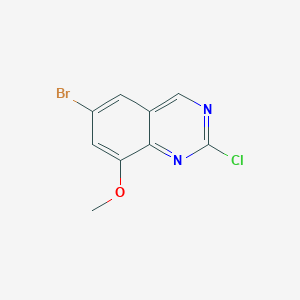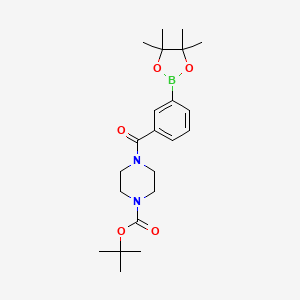![molecular formula C12H17N3O B1373185 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea CAS No. 1250659-48-3](/img/structure/B1373185.png)
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Vue d'ensemble
Description
“1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is a chemical compound with the CAS Number: 1250659-48-3 . It has a molecular weight of 219.29 and is typically in the form of a powder . The IUPAC name for this compound is N-[4-(1-aminoethyl)phenyl]-N’-cyclopropylurea .
Molecular Structure Analysis
The InChI code for “1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is 1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees . The shipping temperature is maintained with an ice pack .Applications De Recherche Scientifique
Antihypertensive Activity
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea and related compounds have been studied for their antihypertensive effects. In a study by Tilley et al. (1980), a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas were found to exhibit potent oral antihypertensive activity in hypertensive rat models, demonstrating the potential of these compounds in managing hypertension (Tilley et al., 1980).
Synthesis and Antibacterial Properties
Banaei et al. (2015) explored the one-pot, two-step synthesis of various 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas, including compounds structurally similar to 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea. The synthesized compounds were evaluated for antibacterial activity against multiple bacterial strains, highlighting their potential as antibacterial agents (Banaei et al., 2015).
Potential Antidepressant Effects
Bonnaud et al. (1987) studied 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, closely related to the compound , for their potential antidepressant activity. The study revealed that several derivatives exhibited more activity than standard antidepressants, positioning these compounds as promising candidates for the treatment of depression (Bonnaud et al., 1987).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRJALPHDWLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
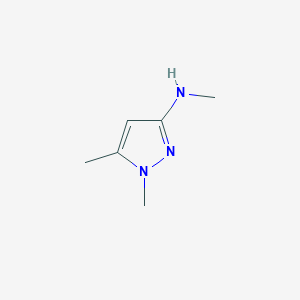
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
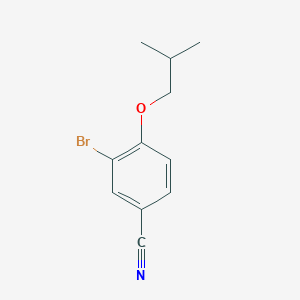
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)

